Enhanced Singlet Oxygen Reactivity of Naringin Chalcone Versus Naringin: Quantitative Kinetic Comparison
The open-chain chalcone isomer exhibits significantly greater reactivity toward singlet oxygen (O₂(¹Δg)) than its flavanone precursor naringin under neutral conditions. This difference is directly attributable to the extra conjugated double bond present in the chalcone structure, which is absent in the closed-ring flavanone [1].
| Evidence Dimension | Chemical reactivity toward singlet oxygen (O₂(¹Δg)) |
|---|---|
| Target Compound Data | Larger reactivity; kᵣ and kₜ values determined via time-resolved phosphorescence detection |
| Comparator Or Baseline | Naringin (flavanone, 7–rhamnoglucosyl-4',5-dihydroxyflavanone) with lower reactivity |
| Quantified Difference | CH reactivity > FL reactivity (neutral ethanol); both isomers show enhanced reactivity in alkaline media (1 mM NaOH) |
| Conditions | Neutral and 1 mM NaOH ethanol solutions; Rose Bengal photosensitizer; detection via UV-Vis spectroscopy, HPLC, and time-resolved phosphorescence at 1270 nm |
Why This Matters
This reactivity difference validates the chalcone as a functionally distinct entity from naringin in antioxidant studies and biosynthesis research, precluding analog substitution.
- [1] Montenegro MA, Nazareno MA, Borsarelli CD. Kinetic of the Photosensitized Oxygenation of the Flavanone Naringin and its Chalcone. Journal of Photochemistry and Photobiology A: Chemistry. 2007;186(1):47-56. View Source
